molecular formula C10H9ClFN3O B2445481 {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250091-00-9

{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B2445481
CAS No.: 1250091-00-9
M. Wt: 241.65
InChI Key: HPKKYUKKYMQEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis Techniques and Structural Characterization : The synthesis of compounds structurally related to "{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol" involves intricate chemical processes, including the use of Grignard reagents and X-ray diffraction crystallography for structural determination. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been achieved, showcasing the potential for generating complex triazole derivatives (Heng-Shan Dong & Guoyong Huo, 2009). Additionally, the structural characterization of these compounds is crucial, as exemplified by the detailed crystallographic analysis provided for certain derivatives, shedding light on their molecular conformations and intermolecular interactions (Daniel Gonzaga et al., 2016).

Catalytic Applications : The triazole moiety, integral to these compounds, has been identified as a key component in catalytic systems. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, enhancing the efficiency of Huisgen 1,3-dipolar cycloadditions, a reaction pivotal in click chemistry. This demonstrates the ligand's ability to facilitate reactions under mild conditions, highlighting its potential in synthetic chemistry applications (Salih Ozcubukcu et al., 2009).

Photophysical and Biological Applications

Photophysical Properties : The study of photophysical properties is vital for understanding the behavior of compounds under light exposure. Chloroquinoline-based chalcones containing 1,2,3-triazole moiety, for instance, have been synthesized and their absorbance and fluorescence spectra analyzed. Such investigations provide insights into their potential applications in materials science, particularly in light-emitting devices (Harjinder Singh et al., 2015).

Biological Activity : The antimicrobial activity of benzofuran-based 1,2,3-triazoles highlights the biological significance of these compounds. The synthesis of novel derivatives and their subsequent testing against microbial strains underscore their potential in developing new antimicrobial agents, addressing the growing need for novel therapeutics (V. Sunitha et al., 2017).

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKYUKKYMQEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.